molecular formula C11H16N2O B13981539 4-Amino-1-benzylpyrrolidin-3-ol

4-Amino-1-benzylpyrrolidin-3-ol

Cat. No.: B13981539
M. Wt: 192.26 g/mol
InChI Key: ZANDUPWJZBUGCQ-UHFFFAOYSA-N
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Description

4-Amino-1-(phenylmethyl)-3-pyrrolidinol is an organic compound that belongs to the class of amino alcohols It features a pyrrolidine ring substituted with an amino group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(phenylmethyl)-3-pyrrolidinol can be achieved through several methods. One common approach involves the reduction of 4-Amino-1-(phenylmethyl)-3-pyrrolidinone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of 4-Amino-1-(phenylmethyl)-3-pyrrolidinol may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of the corresponding ketone to the desired amino alcohol.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(phenylmethyl)-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), catalytic hydrogenation with Pd/C

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: 4-Amino-1-(phenylmethyl)-3-pyrrolidinone

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-Amino-1-(phenylmethyl)-3-pyrrolidinol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-1-(phenylmethyl)-3-pyrrolidinol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-benzylpiperidine
  • 4-Amino-1-(phenylmethyl)-piperidine
  • 4-Amino-1-(phenylmethyl)-2-pyrrolidinol

Uniqueness

4-Amino-1-(phenylmethyl)-3-pyrrolidinol is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industry.

Properties

IUPAC Name

4-amino-1-benzylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-10-7-13(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANDUPWJZBUGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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